molecular formula C16H17F5O7 B605137 Acid-PEG3-PFP ester CAS No. 1835759-67-5

Acid-PEG3-PFP ester

Cat. No.: B605137
CAS No.: 1835759-67-5
M. Wt: 416.3
InChI Key: QFILSUVCEHSYOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Acid-PEG3-PFP ester is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker that joins these two essential ligands, crucial for forming PROTAC molecules .

Mode of Action

This compound operates by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, this compound can influence various cellular processes.

Pharmacokinetics

These PROTACs are designed to have favorable pharmacokinetic properties, including improved bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, this compound enables the selective degradation of that target protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH and temperature of its environment . Furthermore, the compound’s action may also be influenced by the presence of other molecules in its environment, such as competing ligands or inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acid-PEG3-PFP ester involves the reaction of polyethylene glycol with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. The product is then purified using techniques like column chromatography or recrystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid-PEG3-PFP ester is unique due to its stability in aqueous solutions and its ability to form stable amide bonds with primary and secondary amines. This makes it particularly useful for applications requiring high efficiency and stability .

Properties

IUPAC Name

3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5O7/c17-11-12(18)14(20)16(15(21)13(11)19)28-10(24)2-4-26-6-8-27-7-5-25-3-1-9(22)23/h1-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILSUVCEHSYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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